molecular formula C19H19FN2O3 B296562 N-(3-ethoxyphenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

N-(3-ethoxyphenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No. B296562
M. Wt: 342.4 g/mol
InChI Key: GEIMPANVYXWTGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-ethoxyphenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide, also known as EF-1, is a compound that has gained attention in the scientific community due to its potential applications in research. This compound belongs to the class of pyrrolidine carboxamides, which have been shown to have various pharmacological activities.

Mechanism of Action

The mechanism of action of N-(3-ethoxyphenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is not fully understood, but it is believed to act through the modulation of various signaling pathways. In the case of the α7 nicotinic acetylcholine receptor, N-(3-ethoxyphenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide binds to a specific site on the receptor and enhances its activity. This results in an increase in the release of neurotransmitters, which leads to improved cognitive function and memory. In cancer cells, N-(3-ethoxyphenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. This results in the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
N-(3-ethoxyphenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide has been shown to have various biochemical and physiological effects, depending on the target receptor or enzyme. In the case of the α7 nicotinic acetylcholine receptor, N-(3-ethoxyphenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide has been shown to enhance the release of neurotransmitters such as acetylcholine and glutamate, which are involved in cognitive function and memory. In cancer cells, N-(3-ethoxyphenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide has been shown to inhibit the activity of topoisomerase II, which results in the inhibition of DNA replication and cell division. This leads to the inhibition of cancer cell growth and induction of apoptosis.

Advantages and Limitations for Lab Experiments

One advantage of N-(3-ethoxyphenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is its high purity and yield, which makes it suitable for use in various lab experiments. N-(3-ethoxyphenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is also relatively stable and can be stored at room temperature for extended periods. However, one limitation of N-(3-ethoxyphenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is its limited solubility in water, which can make it difficult to use in certain experiments. N-(3-ethoxyphenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide also has a relatively short half-life, which can limit its effectiveness in certain applications.

Future Directions

There are several future directions for the research and development of N-(3-ethoxyphenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide. One direction is the design and synthesis of new derivatives with improved pharmacological properties. This could involve modifying the chemical structure of N-(3-ethoxyphenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide to improve its solubility, stability, and potency. Another direction is the investigation of the potential therapeutic applications of N-(3-ethoxyphenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide in various diseases, including Alzheimer's disease, schizophrenia, and cancer. Finally, the development of new methods for the delivery of N-(3-ethoxyphenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide to target tissues could also be an area of future research.

Synthesis Methods

The synthesis of N-(3-ethoxyphenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide involves the reaction of 3-ethoxyaniline and 4-fluorobenzaldehyde, followed by a cyclization reaction using a pyrrolidine-3-carboxylic acid derivative. The final product is obtained after purification using column chromatography. The yield of N-(3-ethoxyphenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is around 60%, and the purity is greater than 95%.

Scientific Research Applications

N-(3-ethoxyphenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide has been shown to have potential applications in various scientific fields, including neuroscience, cancer research, and drug discovery. In neuroscience, N-(3-ethoxyphenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide has been found to act as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, which is involved in cognitive function and memory. N-(3-ethoxyphenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide has also been shown to have anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. In drug discovery, N-(3-ethoxyphenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide has been used as a lead compound to design and synthesize new derivatives with improved pharmacological properties.

properties

Molecular Formula

C19H19FN2O3

Molecular Weight

342.4 g/mol

IUPAC Name

N-(3-ethoxyphenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C19H19FN2O3/c1-2-25-17-5-3-4-15(11-17)21-19(24)13-10-18(23)22(12-13)16-8-6-14(20)7-9-16/h3-9,11,13H,2,10,12H2,1H3,(H,21,24)

InChI Key

GEIMPANVYXWTGT-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)F

Canonical SMILES

CCOC1=CC=CC(=C1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)F

Origin of Product

United States

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